An In-depth Technical Guide to the Chemical Properties of Fmoc-L-Homocyclohexylalanine
An In-depth Technical Guide to the Chemical Properties of Fmoc-L-Homocyclohexylalanine
This guide provides a comprehensive technical overview of the chemical properties of N-α-Fmoc-L-homocyclohexylalanine (Fmoc-L-hCha), a pivotal building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, practical applications, and essential experimental protocols related to this unique synthetic amino acid.
Introduction: The Strategic Advantage of the Homocyclohexylalanine Moiety
Fmoc-L-homocyclohexylalanine is a derivative of the natural amino acid lysine, where the side-chain amine is replaced by a cyclohexyl group, and the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The incorporation of the homocyclohexylalanine residue into peptide sequences offers a strategic advantage in drug design and discovery. The bulky and hydrophobic cyclohexyl side chain can significantly enhance the metabolic stability of peptides by sterically hindering enzymatic degradation.[1] This modification can also induce conformational constraints, leading to peptides with improved receptor binding affinity and selectivity.[1]
Core Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of Fmoc-L-homocyclohexylalanine is crucial for its effective utilization in peptide synthesis.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₉NO₄ | [2][3] |
| Molecular Weight | 407.52 g/mol | [2] |
| CAS Number | 269078-73-1 | [2] |
| Appearance | White to off-white powder | [2] |
| Optical Rotation | [α]²⁰D = -8 ± 1º (c=1 in DMF) | [2] |
| Storage Temperature | 0 - 8 °C | [2] |
| Purity (Chiral HPLC) | ≥ 99% | [2] |
| XLogP3-AA | 6.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Topological Polar Surface Area | 75.6 Ų | [3] |
Solubility Profile
The solubility of Fmoc-L-homocyclohexylalanine is a critical factor in SPPS, directly impacting coupling efficiency. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly employed in peptide synthesis.
| Solvent | Chemical Class | Predicted Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most common solvent for SPPS, and Fmoc-amino acids are generally very soluble.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is another excellent solvent for SPPS with similar solvating properties to DMF. |
| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | DCM is often used in SPPS, particularly for resin swelling and some coupling reactions. |
| Methanol / Ethanol | Protic | Sparingly Soluble | The large, nonpolar Fmoc and homocyclohexyl groups decrease solubility in polar protic solvents. |
| Water | Protic | Sparingly Soluble | Fmoc-protected amino acids are generally poorly soluble in water.[5] |
Experimental Protocol for Solubility Determination
Given the lack of specific quantitative solubility data, the following protocol can be used to determine the solubility of Fmoc-L-homocyclohexylalanine in a solvent of interest.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Fmoc-L-homocyclohexylalanine of known concentrations in the chosen solvent.
-
Sample Preparation: In a vial, add an excess amount of Fmoc-L-homocyclohexylalanine to a known volume of the solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Extraction and Filtration: Carefully withdraw a sample of the clear supernatant and immediately filter it through a 0.2 µm syringe filter.
-
Quantification: Dilute the filtered, saturated solution to a concentration within the range of the standard curve and analyze by HPLC with UV detection (typically at 265 nm or 301 nm for the Fmoc group).
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, which represents the solubility.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Fmoc-L-homocyclohexylalanine in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the Fmoc group, the amino acid backbone, and the homocyclohexyl side chain.
-
Fmoc Group: Multiple signals between 7.2 and 7.9 ppm corresponding to the aromatic protons of the fluorenyl moiety. A characteristic triplet around 4.2-4.4 ppm for the CH group of the fluorenyl ring and a doublet for the CH₂ group.[6]
-
Amino Acid Backbone: A multiplet around 4.0-4.3 ppm for the α-proton (α-H). A broad singlet for the amide proton (NH) around 7.5-8.0 ppm.
-
Homocyclohexyl Side Chain: A series of broad multiplets between 0.8 and 1.8 ppm corresponding to the protons of the cyclohexyl ring and the adjacent methylene groups.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Fmoc Group: A series of signals in the aromatic region (120-145 ppm), a signal for the CH group around 47 ppm, and a signal for the CH₂ group around 66 ppm. A carbonyl signal from the carbamate group around 156 ppm.[3]
-
Amino Acid Backbone: A signal for the α-carbon around 53-55 ppm and a signal for the carboxylic acid carbonyl around 173-175 ppm.
-
Homocyclohexyl Side Chain: Multiple signals in the aliphatic region (25-40 ppm) corresponding to the carbons of the cyclohexyl ring and the methylene groups.
Predicted FTIR Spectral Data
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A band around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration.[7][8]
-
C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H stretching vibrations of the homocyclohexyl and Fmoc groups.
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1690-1710 cm⁻¹ for the urethane carbonyl of the Fmoc group.[9][10]
-
C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl group in the 1450-1600 cm⁻¹ region.[10]
Reactivity and Stability
The chemical reactivity of Fmoc-L-homocyclohexylalanine is dominated by the properties of the Fmoc protecting group and the carboxylic acid functionality.
Fmoc Group Stability and Deprotection
The Fmoc group is stable under acidic conditions, which is a key feature of its use in orthogonal peptide synthesis strategies.[9] It is, however, readily cleaved under mild basic conditions via a β-elimination mechanism. The most common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF.
The deprotection process can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.
Caption: General workflow for a single cycle in Fmoc SPPS.
Detailed Experimental Protocol for Coupling
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-L-homocyclohexylalanine (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the reaction vessel for 1-4 hours at room temperature.
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF.
Applications in Drug Discovery and Development
The incorporation of L-homocyclohexylalanine into bioactive peptides has been shown to be a successful strategy for improving their therapeutic potential. The enhanced metabolic stability and conformational rigidity can lead to peptides with longer in-vivo half-lives and improved receptor binding. While specific examples of marketed drugs containing Fmoc-L-homocyclohexylalanine are not prevalent, its use is widely explored in preclinical research for the development of novel peptide therapeutics in areas such as oncology, metabolic diseases, and infectious diseases. [11][12][13][14]
Synthesis of Fmoc-L-Homocyclohexylalanine
The synthesis of Fmoc-L-homocyclohexylalanine typically involves two key steps: the synthesis of the unprotected L-homocyclohexylalanine and the subsequent protection of the α-amino group with the Fmoc moiety.
Part 1: Synthesis of L-Homocyclohexylalanine
One common route for the synthesis of L-homocyclohexylalanine involves the catalytic hydrogenation of L-phenylalanine.
-
Reaction Setup: Dissolve L-phenylalanine in a suitable solvent such as acetic acid or a mixture of water and ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, typically a platinum or rhodium-based catalyst (e.g., platinum(IV) oxide).
-
Hydrogenation: Subject the reaction mixture to hydrogen gas at elevated pressure and temperature.
-
Work-up and Isolation: After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure. The resulting L-homocyclohexylalanine can be purified by recrystallization.
Part 2: Fmoc Protection
The α-amino group of L-homocyclohexylalanine is then protected using an Fmoc-donating reagent.
-
Dissolution: Dissolve L-homocyclohexylalanine in a suitable solvent system, often a mixture of an organic solvent like dioxane and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).
-
Fmoc Reagent Addition: Add an Fmoc-donating reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the reaction mixture. [15][16]3. Reaction: Stir the mixture at room temperature for several hours.
-
Work-up and Purification: After the reaction is complete, perform an acidic work-up to protonate the carboxylic acid. Extract the product into an organic solvent, dry the organic layer, and remove the solvent. The crude Fmoc-L-homocyclohexylalanine can be purified by column chromatography or recrystallization. [17]
Conclusion
Fmoc-L-homocyclohexylalanine is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic properties. Its unique chemical characteristics, particularly the hydrophobic and sterically demanding homocyclohexyl side chain, offer significant advantages in overcoming the limitations of native peptides. A thorough understanding of its chemical properties, solubility, and reactivity is paramount for its successful application in the design and development of next-generation peptide-based drugs.
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ResearchGate. (n.d.). a) FT‐IR spectra of Fmoc‐L‐Ala (2 mM) in the absence (red) and presence.... Retrieved from [Link]
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ResearchGate. (2025). Rapid and efficient method for the preparation of Fmoc‐amino acids starting from 9‐fluorenylmethanol. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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